N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide” is a complex organic compound that contains several heterocyclic rings including furan, thiophene, and oxazole . These rings are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual heterocyclic rings (furan, thiophene, and oxazole), followed by their functionalization and coupling . The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiophene, and oxazole rings, along with an amide group . These functional groups would likely confer specific physical and chemical properties to the molecule, such as polarity, reactivity, and potential for hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the amide group . For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic rings and the amide group would likely make the compound polar and potentially capable of forming hydrogen bonds . The exact properties would need to be determined experimentally.
Scientific Research Applications
- Infrared (IR) and nuclear magnetic resonance (NMR) studies reveal that the ligand chelates to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
- Furan Schiff base derivatives, like H2L , exhibit bidentate coordination via azomethine-N and furanyl-O, enhancing biological activity .
Synthesis and Characterization
Schiff Bases in Coordination Chemistry
Therapeutic Potential
Applications Beyond Coordination Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-15(11(2)21-18-10)16(19)17-9-12(13-5-3-7-20-13)14-6-4-8-22-14/h3-8,12H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOMUSQTJXQZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
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